N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as TFEP and is a member of the pyrazole family of compounds.
Mechanism of Action
TFEP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, TFEP reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
TFEP has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFEP has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of TFEP is its ease of synthesis and high yield. TFEP is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of TFEP is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of TFEP. One potential direction is the development of TFEP analogs with improved solubility and potency. Another potential direction is the study of TFEP in combination with other anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the potential use of TFEP in the treatment of other diseases such as cancer and Alzheimer's disease warrants further investigation.
Conclusion:
In conclusion, TFEP is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, good safety profile, and anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of TFEP and its analogs in the treatment of various diseases.
Synthesis Methods
TFEP can be synthesized using a simple one-step reaction from commercially available starting materials. The synthesis involves the reaction of 2,2,2-trifluoroethylamine hydrochloride with 1-methyl-1H-pyrazol-4-yl-acetonitrile in the presence of a base such as sodium hydroxide. The resulting product is purified using column chromatography to obtain TFEP in high yield and purity.
Scientific Research Applications
TFEP has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where TFEP has been studied for its potential as a therapeutic agent. TFEP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-3-7(16)14-8(9(10,11)12)6-4-13-15(2)5-6/h3-5,8H,1H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIFNWKZNFJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.